(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride
Overview
Description
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group and a methoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride typically involves the reaction of 3-((Dimethylamino)methyl)-4-methoxyphenylboronic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves:
Starting Materials: 3-((Dimethylamino)methyl)-4-methoxyphenylboronic acid and hydrochloric acid.
Reaction Conditions: The reaction is usually performed at room temperature with an inert atmosphere to prevent any side reactions.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of phenyl derivatives.
Scientific Research Applications
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The dimethylamino and methoxy groups contribute to its overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2-((Dimethylamino)methyl)phenyl)boronic acid
- (4-((Dimethylamino)methyl)phenyl)boronic acid
- (3-((Dimethylamino)methyl)phenyl)boronic acid
Uniqueness
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride is unique due to the presence of both the dimethylamino and methoxy groups on the phenyl ring, which influence its chemical properties and reactivity. These substitutions can enhance its solubility, stability, and interaction with other molecules, making it distinct from other similar boronic acids.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-4-methoxyphenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3.ClH/c1-12(2)7-8-6-9(11(13)14)4-5-10(8)15-3;/h4-6,13-14H,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTWKCITPCJXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CN(C)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485418-43-6 | |
Record name | (3-((dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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